An In-depth Technical Guide to 3-(Benzylamino)propanamide (CAS: 16490-80-5)
An In-depth Technical Guide to 3-(Benzylamino)propanamide (CAS: 16490-80-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 3-(Benzylamino)propanamide is limited in publicly accessible literature. The information presented herein on potential biological applications and experimental protocols is extrapolated from studies on structurally similar compounds.
Core Compound Properties
3-(Benzylamino)propanamide is a chemical compound with the CAS number 16490-80-5. Its fundamental properties are summarized below.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | |
| Molecular Weight | 178.23 g/mol | |
| Density | 1.08 g/cm³ | |
| Boiling Point | 375 °C at 760 mmHg | |
| Flash Point | 180.6 °C | |
| Refractive Index | 1.546 | |
| Melting Point | 81-86 °C |
Computational Data
| Property | Value | Source |
| LogP | 1.7428 | |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 5 |
Potential Biological Activities and Therapeutic Targets (Inferred)
While direct studies on 3-(Benzylamino)propanamide are scarce, the propanamide scaffold is a common feature in molecules with diverse biological activities. Research on structurally related compounds suggests potential avenues for investigation.
Antiproliferative and Anticancer Potential
Structurally analogous compounds, such as N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, have demonstrated antiproliferative activity against various cancer cell lines, including PC-3 (prostate), HeLa (cervical), HCT-116 (colon), and MCF-7 (breast). The proposed mechanism for these related compounds involves the inhibition of histone deacetylase 6 (HDAC6).
dot
Caption: Inferred signaling pathway for antiproliferative activity.
Antibacterial Potential
Derivatives of 3-methoxybenzamide, which share a core structural similarity, have been investigated as inhibitors of the bacterial cell division protein FtsZ. This suggests that 3-(Benzylamino)propanamide could be explored for antibacterial activity, particularly against Gram-positive bacteria.
dot
Caption: Inferred mechanism of antibacterial action.
Experimental Protocols
The following experimental protocols are based on methodologies reported for structurally related propanamide derivatives and can be adapted for the study of 3-(Benzylamino)propanamide.
Synthesis of Propanamide Derivatives
A common method for the synthesis of N-substituted propanamides involves the coupling of a carboxylic acid with an amine.
General Protocol:
-
Activation of Carboxylic Acid: Dissolve the corresponding propanoic acid derivative in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., HBTU, HATU) and an amine base (e.g., DIPEA, triethylamine). Stir the mixture at room temperature for 30-60 minutes.
-
Amine Coupling: Add the desired benzylamine derivative to the reaction mixture. Continue stirring at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
dot
Caption: General workflow for the synthesis of propanamide derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of 3-(Benzylamino)propanamide (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of 3-(Benzylamino)propanamide in a 96-well plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Safety and Handling
Based on available safety data sheets, 3-(Benzylamino)propanamide is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-(Benzylamino)propanamide is a readily available chemical intermediate with a propanamide scaffold that is present in various biologically active molecules. While direct research on its pharmacological properties is limited, its structural features suggest potential for investigation in the fields of oncology and antibacterials. The experimental protocols outlined in this guide, derived from studies on analogous compounds, provide a framework for initiating such research. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound.
